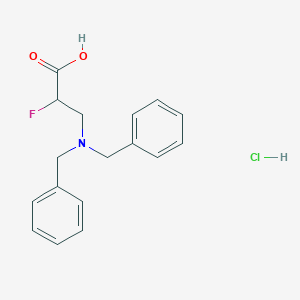

3-(Dibenzylamino)-2-fluoropropanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Dibenzylamino)-2-fluoropropanoic acid hydrochloride, also known as DBHF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHF is a chiral molecule that has two enantiomers, which have been found to exhibit different biological activities.

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of related compounds and their potential biological activities highlight the scientific interest in molecules similar to 3-(Dibenzylamino)-2-fluoropropanoic acid hydrochloride. In the realm of synthetic chemistry and biological applications, research has delved into the synthesis of novel compounds and the exploration of their structural, antimicrobial, and cytotoxic properties. For instance, the synthesis of N,N-spiro bridged cyclotriphosphazene derivatives showcases the creation of compounds with pendant arms that exhibit significant growth inhibitory effects on bacteria and have high anticancer and apoptotic activities (ÖztÜrk et al., 2019). Similarly, the synthesis of 3-fluoroaspartic acid, through reactions involving dibenzylamine, underscores the importance of stereochemistry in the development of potentially bioactive molecules (Hudlický, 1988).

Enzymatic and Chemical Assays

The enzymatic and chemical assay applications represent another critical area of scientific research involving amino acid derivatives. The genetic incorporation of fluorescent amino acids into proteins in yeast for probing local structural changes signifies the expansion of toolsets for studying protein dynamics and interactions. This approach allows for the direct observation of structural changes at specific sites within proteins, enhancing our understanding of protein function and interaction networks (Lee et al., 2009). Additionally, the development of chromatogenic systems for measuring hydrogen peroxide, as part of enzymatic uric acid assays, exemplifies the integration of chemical compounds in the advancement of diagnostic methodologies (Fossati & Prencipe, 2010).

Fluorometric Determination and Synthesis

The fluorometric determination of secondary amino acids using specific chromogenic reactions reveals the analytical potential of fluorinated compounds in biochemistry. The superior reactivity and fluorescence yield of such reactions highlight the relevance of fluorinated derivatives in enhancing detection sensitivity and specificity for various biological molecules (Imai & Watanabe, 1981). Furthermore, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid illustrates the quest for novel fluorinated amino acids that can serve as valuable building blocks in medicinal chemistry, opening new avenues for drug design and synthesis (Van Hende et al., 2009).

Propriétés

IUPAC Name |

3-(dibenzylamino)-2-fluoropropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2.ClH/c18-16(17(20)21)13-19(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,16H,11-13H2,(H,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZCOZCOFMHAOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2976900.png)

![3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2976902.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2976904.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2976907.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2976908.png)

![7-(3-morpholin-4-ylpropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2976910.png)

![N-cyclohexyl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976912.png)

![[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B2976916.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2976918.png)

![[6-Chloro-4-(chloromethyl)-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2976919.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2976920.png)